(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-8(16-11-10-6)9(13)12-4-3-7(5-12)17(2,14)15/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUWNIQPKUADRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole or pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyrrolidine moieties exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances the compound's efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the structural characteristics of the compound contribute to its antimicrobial effectiveness .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have shown that similar thiadiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Case Study: Antitumor Mechanism
In vitro studies demonstrated that the compound caused S-phase arrest in cancer cell lines, up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This dual action leads to increased apoptosis rates in treated cells .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : The compound shows favorable absorption characteristics due to its lipophilicity.
- Distribution : It is distributed widely in tissues, with a propensity for accumulation in tumor sites.
- Metabolism : Metabolic pathways involve oxidation and conjugation reactions.
- Excretion : Primarily excreted through renal pathways.
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Similar thiadiazole ring but lacks the pyrrolidine ring.
5-Methyl-1,3,4-thiadiazol-2-ol: Different thiadiazole isoform and lacks the pyrrolidine ring.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanone: Similar structure but lacks the methylsulfonyl group and pyrrolidine ring.
Uniqueness
The uniqueness of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone lies in its combined structural features. The presence of both the thiadiazole and pyrrolidine rings, along with the methylsulfonyl group, provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring coupled with a pyrrolidine moiety. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The pyrrolidine structure enhances the compound's pharmacological profile by potentially targeting specific enzymes or receptors.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Thiadiazole Ring | 5-membered heterocyclic ring |
| Pyrrolidine Moiety | 5-membered nitrogen-containing ring |
| Methylsulfonyl Group | Sulfonic acid derivative |
Target Enzymes and Pathways
Similar compounds with a pyrrolidine scaffold have been documented to interact with Dipeptidyl Peptidase 4 (DPP4) . This interaction is significant as DPP4 inhibitors are known to play a role in glucose metabolism and have therapeutic implications in diabetes management.
Biochemical Pathways
The compound may influence several biochemical pathways:
- Glucose Metabolism : By inhibiting DPP4, it may enhance insulin secretion and decrease glucagon levels.
- Inflammatory Response : Thiadiazole derivatives have been shown to exhibit anti-inflammatory properties, potentially reducing cytokine production .
Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogenic fungi .
Anti-inflammatory Activity
Studies have demonstrated that thiadiazole compounds can inhibit inflammatory responses. A series of experiments indicated that certain thiadiazole derivatives significantly reduced paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Potential
Thiadiazole derivatives are also being explored for their anticancer potential. Research has shown that these compounds can induce cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest .
Case Studies
- Anti-Diabetic Effects : In a study involving diabetic rat models, a thiadiazole derivative demonstrated a marked reduction in blood glucose levels after treatment, suggesting its potential as a therapeutic agent for diabetes.
- Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of a similar thiadiazole derivative against Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antimicrobial properties .
- Anti-inflammatory Response : In vitro studies revealed that thiadiazole compounds significantly decreased the production of pro-inflammatory cytokines in macrophages, supporting their use in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of pyrrolidine derivatives suggests that their absorption, distribution, metabolism, and excretion are influenced by structural characteristics such as stereochemistry and functional groups. These factors play a crucial role in determining the bioavailability and therapeutic efficacy of the compound.
Q & A
Basic: Synthesis and Characterization
Q: How is (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone synthesized, and what analytical methods are used for its characterization? A: The compound is typically synthesized via coupling reactions between functionalized thiadiazole and pyrrolidine precursors. For example, the thiadiazole moiety can be activated for nucleophilic substitution or cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with a pre-sulfonylated pyrrolidine derivative. Key steps include:
- Reaction Optimization: Use of anhydrous solvents (THF, DMF) and catalysts (Pd for cross-couplings) under inert atmospheres .
- Characterization:
Basic: Physicochemical Properties
Q: What are the key physicochemical properties of this compound, and how do they influence its reactivity and stability in experimental settings? A:
- Molecular Weight: 289.34 g/mol (calculated from formula C₉H₁₂N₃O₂S₂).
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water, necessitating DMSO stock solutions for biological assays .
- Stability: Susceptible to hydrolysis under acidic/basic conditions due to the thiadiazole ring. Store at −20°C in inert, desiccated environments .
Advanced: Reaction Optimization
Q: What strategies are employed to optimize the yield and purity of this compound during multi-step syntheses? A:
- Stepwise Functionalization: Introduce the methylsulfonyl group to pyrrolidine before coupling to avoid side reactions .
- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization (XPhos) enhance cross-coupling efficiency .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane gradients) followed by recrystallization (ethanol/water) achieves >90% purity .
Advanced: Biological Activity
Q: How does the compound interact with biological targets, and what methodologies are used to elucidate its mechanism of action? A:
- Target Identification: Kinase inhibition assays (e.g., EGFR, VEGFR2) and fluorescence polarization for binding affinity (Kd values) .
- Mechanistic Studies:
Advanced: Data Contradictions
Q: How should researchers address contradictions in reported biological activities or physicochemical data across different studies? A:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, buffer pH) and validate purity via orthogonal methods (HPLC, elemental analysis) .
- Meta-Analysis: Compare structural analogs (e.g., nitro vs. methylsulfonyl substituents) to isolate electronic/steric effects .
Advanced: Computational Modeling
Q: What computational approaches are utilized to predict the compound's binding affinity and pharmacokinetic properties? A:
- Docking Tools (AutoDock Vina): Screen against protein databases (PDB IDs) to prioritize targets .
- QSAR Models: Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values .
- ADMET Prediction: SwissADME estimates logP (2.8), BBB permeability (low), and CYP450 interactions .
Advanced: Structural Modifications
Q: What structural modifications have been explored to enhance the compound's bioactivity, and how are these changes systematically evaluated? A:
- Substituent Variations:
- Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
